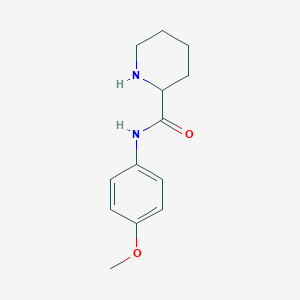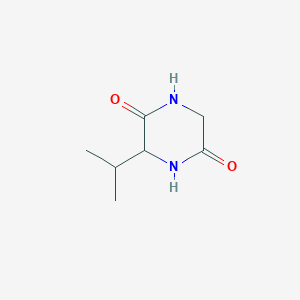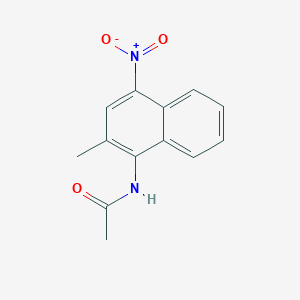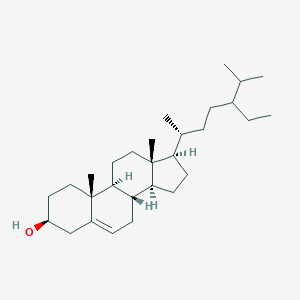![molecular formula C10H10O B169400 2,3-二氢苯并[b]噁啶 CAS No. 14949-49-6](/img/structure/B169400.png)
2,3-二氢苯并[b]噁啶
描述
2,3-Dihydrobenzo[b]oxepine is a tricyclic compound . It is the parent structure of certain drugs such as the tricyclic antidepressant doxepin and the analgesic fluradoline .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzo[b]oxepine has been achieved via asymmetric oxetane opening by internal carbon nucleophiles . Good chemical efficiency and enantioselectivity were achieved under mild conditions .Molecular Structure Analysis
The electron withdrawing groups (EWGs) have been incorporated in para or meta positions to obtain the spectral features, i.e., maxima of absorption and separation of the n→π* bands .Chemical Reactions Analysis
New allocolchicine derivatives bearing 2,3-dihydrobenzo[b]oxepine moiety were synthesized via gold-catalyzed cyclization as a key synthetic step . The obtained 2,3-dihydrobenzo[b]oxepine-containing allocolchicinoids possess cytotoxic activity against HEK293, PANC-1, COL0357, HeLa, and Colon26 cancer cell lines at low micromolar range of concentrations .Physical And Chemical Properties Analysis
The molecular formula of 2,3-Dihydrobenzo[b]oxepine is C10H10O and its molecular weight is 146.19 . Dibenzo[b,f]oxepine shows an increased photostability when compared with its 10,11-dihydrogenated analog .科学研究应用
Antimitotic Activity
2,3-Dihydrobenzo[b]oxepine derivatives have been synthesized via gold-catalyzed cyclization and have shown antimitotic activity . These compounds, specifically allocolchicine derivatives, exhibit cytotoxic activity against various cancer cell lines, including HEK293, PANC-1, COL0357, HeLa, and Colon26, at low micromolar concentrations . This suggests their potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Microtubule Inhibition
The dibenzo[b,f]oxepine scaffold is a crucial framework in medicinal chemistry. Its derivatives are potential microtubule inhibitors . Microtubules are essential components of the cell’s cytoskeleton, and their inhibition can disrupt cell division, making these compounds valuable in the study of cancer and other diseases where cell proliferation is a factor.
Brd4 Bromodomain Inhibition
Dibenzo[b,f]oxepine derivatives have been identified as inhibitors of the Brd4 bromodomain . Brd4 is a member of the BET (bromodomain and extra-terminal) family of proteins, which are epigenetic readers involved in regulating gene expression. Inhibiting Brd4 has implications in treating various cancers and inflammatory diseases.
Extraction from Medicinal Plants
Research has been conducted on extracting dibenzo[b,f]oxepine derivatives from plants and their significance in medicine . These natural compounds have been found in several medicinally relevant plants, indicating their importance in natural product chemistry and potential therapeutic applications.
Biosynthesis Studies
The biosynthesis of dibenzo[b,f]oxepines is another area of interest. Understanding the biosynthetic pathways can lead to the development of synthetic methods for these compounds, which can be used to produce them in larger quantities for research and therapeutic use .
Pharmacological Actions
Various structural features of dibenzo[b,f]oxepine derivatives influence their pharmacological actions . Studies have focused on understanding these relationships to optimize the therapeutic effects of these compounds, which could lead to the development of new drugs.
作用机制
Target of Action
2,3-Dihydrobenzo[b]oxepine is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their wide array of pharmacological activities . The primary targets of 2,3-Dihydrobenzo[b]oxepine are cancer cells, specifically HEK293, PANC-1, COL0357, HeLa, and Colon26 .
Mode of Action
The compound interacts with its targets by exerting cytotoxic activity. This means it has the ability to kill cancer cells at low micromolar range of concentrations
Pharmacokinetics
The compound’s cytotoxic activity suggests it is bioavailable and able to reach its cellular targets .
Result of Action
The primary result of 2,3-Dihydrobenzo[b]oxepine’s action is the death of cancer cells. The compound has demonstrated cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent .
安全和危害
未来方向
Dibenzo[b,f]oxepine derivatives are an important scaffold in natural, medicinal chemistry, and these derivatives occur in several medicinally relevant plants . The structure, production, and therapeutic effects of dibenzo[b,f]oxepines have not been extensively discussed thus far and are presented in this review .
属性
IUPAC Name |
2,3-dihydro-1-benzoxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJUMQRVNQWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292608 | |
| Record name | 2,3-dihydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]oxepine | |
CAS RN |
14949-49-6 | |
| Record name | 14949-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-dihydro-1-benzoxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What are the main synthetic approaches to access 2,3-Dihydrobenzo[b]oxepines?
A1: Several methods have been explored for the synthesis of 2,3-dihydrobenzo[b]oxepines:
- Asymmetric Oxetane Opening: This method utilizes a chiral catalyst system, such as Sc(OTf)3 and a Box ligand, to promote the enantioselective opening of oxetane rings by internal carbon nucleophiles. This approach has proven effective for synthesizing a variety of enantioenriched 2,3-dihydrobenzo[b]oxepines. [, ]
- Morita-Baylis-Hillman Reaction: This strategy involves utilizing the Morita-Baylis-Hillman adducts of salicylaldehydes, followed by an intramolecular conjugate displacement reaction or an intramolecular reaction of the acetate derivatives. This method provides access to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and related compounds. [, ]
- Gold-catalyzed Cyclization: While details are limited in the provided abstracts, gold catalysis has been explored for synthesizing antimitotic 2,3-dihydrobenzo[b]oxepine derivatives of colchicine, highlighting its potential in accessing diverse structures. []
- Palladium-Catalyzed Cyclization: This approach, starting from arylalkynes, allows for the construction of 5-aryl-2,3-dihydrobenzo[b]oxepines through a one-pot three-step synthesis involving alkyne hydration, tosylhydrazone formation, and palladium-catalyzed coupling with ortho-substituted aryl halides. []
Q2: Are there any notable biological activities associated with 2,3-dihydrobenzo[b]oxepines?
A2: While the provided research focuses heavily on synthetic aspects, some insights into biological activities can be gleaned:
- Antibacterial Activity: Novel benzoxepine-1,2,3-triazole hybrids, incorporating the 2,3-dihydrobenzo[b]oxepine core, have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli. This highlights the potential of these compounds as leads for developing new antibacterial agents. []
- Anticancer Potential: The same benzoxepine-1,2,3-triazole hybrids mentioned above also exhibited cytotoxicity against lung and colon cancer cell lines, suggesting potential applications in anticancer drug discovery. []
- Antimitotic Activity: The use of gold catalysis to synthesize 2,3-dihydrobenzo[b]oxepine derivatives of colchicine suggests these compounds may possess antimitotic properties. Colchicine itself is a known antimitotic agent, used clinically to treat gout. []
Q3: What are the advantages of using Lewis acid catalysis in the synthesis of 2,3-dihydrobenzo[b]oxepines?
A3: Lewis acid catalysis, particularly with catalysts like Sc(OTf)3 and LiNTf2, offers several advantages:
- Mild Reaction Conditions: These catalysts promote reactions under mild conditions, which can be crucial for preserving sensitive functional groups and achieving high chemoselectivity. []
- Broad Substrate Scope: Lewis acid catalysis has demonstrated compatibility with a variety of nucleophiles, including silyl ketene acetals and styrene-based carbon nucleophiles, enabling the synthesis of diverse 2,3-dihydrobenzo[b]oxepines. []
- High Efficiency: The reactions catalyzed by these Lewis acids often proceed with good to excellent yields, making them efficient and practical for synthetic applications. [, ]
Q4: How does the structure of the 2,3-dihydrobenzo[b]oxepine core relate to its potential applications?
A4: While limited SAR data is available from the provided abstracts, some inferences can be made:
- Functional Group Diversity: The presence of the benzoxepine core, particularly in 2,3-dihydrobenzo[b]oxepines, offers a versatile scaffold for introducing various substituents and functional groups. This structural feature is key to exploring a wide range of biological activities. [, ]
- Conformation and Flexibility: The seven-membered oxepine ring within the 2,3-dihydrobenzo[b]oxepine structure introduces conformational flexibility, potentially allowing these molecules to adopt different shapes and interact with diverse biological targets. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)





![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)





